6-amino-5-(4-chlorophenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile
Overview
Description
6-amino-5-(4-chlorophenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile (ACPC) is a small molecule drug that has been studied for its potential therapeutic applications in the treatment of several diseases. ACPC has been studied for its ability to target and modulate the activity of several enzymes and receptors, including protein kinase C (PKC) and the glutamate transporter, as well as its ability to modulate the activity of various hormones, including cortisol and insulin. ACPC has also been studied for its ability to reduce inflammation and oxidative stress, and for its potential to act as an anti-cancer agent.
Scientific Research Applications
Antiviral Activity
Indole derivatives, which include the core structure of the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural features of 6-amino-5-(4-chlorophenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile may be explored for potential antiviral agents, particularly against RNA and DNA viruses.
Anti-inflammatory Properties
The indole nucleus is known to possess anti-inflammatory capabilities. By incorporating this nucleus into synthetic drug molecules, researchers can potentially develop new derivatives with enhanced anti-inflammatory effects. This compound could be a candidate for creating new anti-inflammatory agents due to its indole derivative nature .
Anticancer Applications
Indole derivatives have been found to have anticancer activities. The compound could be investigated for its potential to inhibit the growth of cancer cells. Its unique structure might interact with specific receptors or enzymes that are overexpressed in cancer cells .
Antimicrobial Effects
The antimicrobial activity of indole derivatives makes them valuable in the search for new antibiotics. With antibiotic resistance on the rise, novel compounds like 6-amino-5-(4-chlorophenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile could be key in developing new antimicrobial agents .
Antidiabetic Potential
Research has indicated that indole derivatives can exhibit antidiabetic effects. This compound could be studied for its potential to modulate blood sugar levels or enhance insulin sensitivity .
Antimalarial Activity
Indole derivatives have also been associated with antimalarial activity. The structural complexity of 6-amino-5-(4-chlorophenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile could be harnessed to develop new treatments for malaria, targeting the parasite at various stages of its life cycle .
Neuroprotective Effects
Indoles are known to have neuroprotective properties. This compound could be researched for its potential in treating neurodegenerative diseases or protecting neuronal cells from damage .
Plant Growth Regulation
Indole derivatives are structurally similar to plant hormones like indole-3-acetic acid. This compound could be explored for its use in regulating plant growth, potentially leading to applications in agriculture .
properties
IUPAC Name |
6-amino-5-(4-chlorophenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3S/c13-8-1-3-9(4-2-8)20(18,19)10-5-7(6-14)12(17)16-11(10)15/h1-5H,(H3,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBOYZWCNDHMNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=C(NC(=O)C(=C2)C#N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-[(4-chlorophenyl)sulfonyl]-2-hydroxynicotinonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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